molecular formula C6H6ClFN2OS B13981914 N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide

N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide

Cat. No.: B13981914
M. Wt: 208.64 g/mol
InChI Key: CHEJGQRQAPZUAQ-UHFFFAOYSA-N
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Description

N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group at the 5-position and a fluorine atom at the 4-position. The acetamide group is attached to the 2-position of the thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea. For example, 2-chloroacetophenone can react with thiourea in the presence of a base to form the thiazole ring.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced by reacting the thiazole derivative with chloromethyl methyl ether in the presence of a Lewis acid such as aluminum chloride.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the chloromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines can be used under mild conditions.

    Electrophilic Substitution: Reagents such as bromine, iodine, and nitronium ions can be used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thioethers, and amines.

    Electrophilic Substitution: Products include halogenated and nitrated derivatives.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced thiazole derivatives.

Scientific Research Applications

N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit microbial enzymes, leading to its antimicrobial effects, or interact with cellular signaling pathways, leading to its anticancer effects.

Comparison with Similar Compounds

N-(5-(Chloromethyl)-4-fluorothiazol-2-yl)acetamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C6H6ClFN2OS

Molecular Weight

208.64 g/mol

IUPAC Name

N-[5-(chloromethyl)-4-fluoro-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C6H6ClFN2OS/c1-3(11)9-6-10-5(8)4(2-7)12-6/h2H2,1H3,(H,9,10,11)

InChI Key

CHEJGQRQAPZUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)CCl)F

Origin of Product

United States

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